Bis(2,6-dimethylphenyl)phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
bis(2,6-dimethylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXBWCRUPJDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452772 | |
| Record name | Bis(2,6-dimethylphenyl)phosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-99-7 | |
| Record name | Bis(2,6-dimethylphenyl)phosphate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,6-dimethylphenyl)phosphate
Introduction: The Strategic Utility of Sterically Hindered Aryl Phosphates
In the landscape of modern organic and medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Among the diverse toolkit available to the synthetic chemist, organophosphorus reagents hold a place of distinction due to their versatile reactivity. Bis(2,6-dimethylphenyl)phosphate, a sterically hindered aryl phosphate ester, exemplifies a class of molecules that, while historically significant in materials science as flame retardants, offer nuanced and powerful applications in contemporary organic synthesis, particularly in pathways relevant to drug discovery and development.[1][2]
This technical guide provides an in-depth exploration of the synthesis and characterization of this compound. Moving beyond a mere recitation of procedural steps, we will delve into the underlying chemical principles that govern its formation and the analytical techniques that validate its structure and purity. The rationale behind the choice of reagents and reaction conditions will be elucidated, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this and similar bulky phosphate esters in their synthetic endeavors. The molecular formula of this compound is C₁₆H₁₉O₄P, with a molecular weight of approximately 306.30 g/mol .[1][3]
Synthesis of this compound: A Guided Protocol
The synthesis of diaryl phosphates is a well-established transformation in organophosphorus chemistry. The protocol outlined here is a representative method adapted from standard procedures for the formation of phosphate esters from phosphorus oxychloride and phenols. The core of this synthesis is a nucleophilic substitution reaction at the phosphorus center.
Causality Behind Experimental Choices
The selection of phosphorus oxychloride (POCl₃) as the phosphorus source is predicated on its high reactivity. The three chlorine atoms are excellent leaving groups, facilitating sequential substitution by the weakly nucleophilic hydroxyl group of 2,6-dimethylphenol.
The steric hindrance imposed by the two methyl groups at the ortho positions of the phenol is a critical consideration. This steric bulk significantly influences the reaction kinetics, often necessitating elevated temperatures and the use of a catalyst to achieve a reasonable reaction rate. The bulky nature of the 2,6-dimethylphenyl groups also serves to protect the resulting phosphate ester from hydrolysis.
A Lewis acid catalyst, such as magnesium chloride or aluminum chloride, is often employed to enhance the electrophilicity of the phosphorus center in the phosphorus oxychloride, thereby accelerating the reaction with the phenolic nucleophile. An organic base, such as triethylamine or pyridine, is typically included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the phenol and the potential for acid-catalyzed side reactions.
Experimental Workflow: A Step-by-Step Guide
The following protocol describes a general procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Phosphorus oxychloride (POCl₃)
-
2,6-Dimethylphenol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Toluene as solvent
-
Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃) (optional, as catalyst)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2,6-dimethylphenol (2.0 equivalents) and the chosen anhydrous solvent.
-
Addition of Base: Triethylamine (2.2 equivalents) is added to the flask, and the mixture is stirred until the phenol has dissolved.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.0 equivalent) is dissolved in the anhydrous solvent in the dropping funnel and added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.
-
Aqueous Washing: The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound: A Multi-technique Approach
The unambiguous identification and confirmation of the purity of the synthesized this compound require a suite of analytical techniques. The data presented in the following sections are representative and based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key resonances would include a singlet for the methyl protons and signals in the aromatic region for the phenyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbons directly attached to the phosphate oxygen.
-
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds.[5] A single resonance is expected for the phosphate phosphorus atom, and its chemical shift provides information about the electronic environment of the phosphorus nucleus.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H | ~2.3 ppm | singlet | -CH₃ |
| ~7.0-7.2 ppm | multiplet | Aromatic-H | |
| ¹³C | ~17 ppm | quartet | -CH₃ |
| ~128-130 ppm | doublet | Aromatic-CH | |
| ~147 ppm | singlet | Aromatic-C-O | |
| ³¹P | ~-5 to -15 ppm | singlet | O=P(OAr)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, and C-H bonds.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | Medium | C-H stretching (aromatic and alkyl) |
| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1300-1200 | Strong | P=O stretching |
| ~1050-950 | Strong | P-O-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) would be ideal to confirm the exact mass.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 307.1042 |
| [M+Na]⁺ | 329.0862 |
Diagram of Characterization Techniques:
Caption: Analytical techniques for the characterization of this compound.
Applications in Organic Synthesis and Relevance to Drug Development
While this compound is a known flame retardant, its utility in fine chemical synthesis, particularly in the context of drug development, is of greater interest to the modern researcher.[1] Aryl phosphate esters, especially those with bulky substituents, can serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions.[6]
The phosphate moiety can be considered a synthetic equivalent of a hydroxyl group that has been activated for substitution. This is particularly valuable in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies. For instance, an aryl phosphate can undergo a Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond, a transformation that is fundamental to the synthesis of many pharmaceutical agents.[7]
The steric bulk of the 2,6-dimethylphenyl groups can also be exploited to direct reactions to other parts of a molecule or to stabilize reactive intermediates. Furthermore, the phosphate group itself can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on an aromatic ring.[6]
In the broader context of drug development, organophosphorus compounds, including phosphate esters, are integral to the design of prodrugs.[8] While this compound itself may not be a prodrug, the synthetic methodologies used to create it are directly applicable to the synthesis of phosphate-based prodrugs, which are often designed to improve the solubility, bioavailability, or targeting of a parent drug molecule.
Conclusion
This compound is more than a simple industrial chemical; it is a molecule that embodies key principles of synthetic organic chemistry. Its synthesis, while seemingly straightforward, requires careful consideration of steric effects and reaction kinetics. Its characterization relies on a synergistic application of modern analytical techniques. For the drug development professional, the true value of understanding this compound lies not in its direct application, but in the synthetic strategies it represents. The ability to form and manipulate bulky aryl phosphate esters is a valuable skill, opening doors to advanced synthetic transformations that are critical for the discovery and development of new therapeutic agents.
References
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MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. Retrieved from [Link]
-
PubMed. (2017, September). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Retrieved from [Link]
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PubMed. (n.d.). Two-dimensional 1H-, 13C-, and 31P-nuclear magnetic resonance and molecular-mechanics investigation of D-fructose 2,6-bisphosphate. Retrieved from [Link]
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PMC - NIH. (2024, August 4). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Retrieved from [Link]
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Toxics Use Reduction Institute. (n.d.). Potential category: “aryl (or phenyl) organophosphate esters”. Retrieved from [Link]
-
ResearchGate. (2017, August 4). (PDF) Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Retrieved from [Link]
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PolyU Electronic Theses. (n.d.). Copyright Undertaking. Retrieved from [Link]
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ResearchGate. (2004, December). Aryl phosphate ester fire-retardant additive for low-smoke vinyl applications. Retrieved from [Link]
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University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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MDPI. (n.d.). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Retrieved from [Link]
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ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, April 12). This compound. Retrieved from [Link]
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Physical and chemical properties of Bis(2,6-dimethylphenyl)phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound characterized by a central phosphate moiety bonded to two sterically hindered 2,6-dimethylphenyl groups.[1] This unique structural feature, specifically the ortho-methyl substituents on the phenyl rings, imparts distinct physical and chemical properties that make it a subject of interest in various scientific disciplines.[1] While it has found applications as a chemical intermediate and a flame retardant in polymer formulations, its potential utility in organic synthesis and drug development is an area of growing exploration.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis and characterization protocols, and an exploration of its reactivity and potential applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties
The defining characteristic of this compound is the steric bulk introduced by the four ortho-methyl groups. This steric hindrance significantly influences its reactivity and physical properties compared to less hindered aryl phosphates.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉O₄P | [1][2][3] |
| Molecular Weight | 306.30 g/mol | [1][2][3] |
| Melting Point | 94.5-96.5 °C | [1] |
| Appearance | White to off-white solid | Inferred from melting point |
Solubility
Thermal Stability
Aryl phosphates are generally known for their thermal stability, a property that makes them effective flame retardants.[4] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, related compounds like resorcinol bis(diphenyl phosphate) (RDP) have been shown to significantly increase the thermal degradation temperature of polymers.[5] It is reasonable to infer that the robust aromatic structure of this compound also confers high thermal stability.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of a phosphorus oxyhalide with 2,6-dimethylphenol. The following protocol is a representative example of this synthetic approach.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
2,6-Dimethylphenol
-
Anhydrous magnesium chloride (MgCl₂) or other suitable Lewis acid catalyst
-
Inert solvent (e.g., toluene or xylene)
-
Hydrochloric acid (for washing)
-
Sodium hydroxide solution (for washing)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize evolved HCl), and a dropping funnel, charge the flask with phosphorus oxychloride, a catalytic amount of anhydrous magnesium chloride, and the inert solvent.
-
Addition of 2,6-Dimethylphenol: Heat the mixture to approximately 110-115 °C with stirring. Slowly add 2,6-dimethylphenol dropwise from the dropping funnel. The molar ratio of 2,6-dimethylphenol to phosphorus oxychloride should be approximately 2:1. Maintain the temperature and control the addition rate to manage the evolution of hydrogen chloride gas.
-
Reaction to Intermediate: After the addition is complete, raise the temperature to 145-150 °C and maintain for several hours to drive the reaction to completion, forming the intermediate, bis(2,6-dimethylphenyl)chlorophosphate.
-
Hydrolysis: Cool the reaction mixture. Carefully and slowly add water to hydrolyze the chlorophosphate intermediate to the final phosphate product. This step is exothermic and will generate more HCl gas.
-
Workup and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute hydrochloric acid solution, water, a dilute sodium hydroxide solution, and finally with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Spectroscopic Characterization
While a complete, published dataset is not available, the expected spectral characteristics can be inferred from the structure and data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around δ 2.2-2.4 ppm) and multiplets for the aromatic protons (in the region of δ 6.8-7.2 ppm). The integration of these signals should correspond to a 12:6 (methyl:aromatic) proton ratio. A broad singlet corresponding to the acidic P-OH proton may also be observed, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. The aromatic region will display four distinct signals due to the symmetry of the molecule.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[6] For a phosphate ester of this type, a single resonance is expected. The chemical shift will be sensitive to the electronic environment and is anticipated to be in the typical range for diaryl hydrogen phosphates.[6][7]
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H stretch (broad, from the P-OH group) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (methyl) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1300-1200 | P=O stretch |
| ~1050-950 | P-O-C stretch |
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern upon ionization can provide structural information. Common fragmentation pathways for aryl phosphates involve cleavage of the P-O and C-O bonds.
Reactivity and Mechanistic Insights
The reactivity of this compound is largely dictated by the steric hindrance around the phosphorus center.
Steric Hindrance and Reduced Reactivity
Kinetic studies on the related compound, bis(2,6-dimethylphenyl) chlorophosphate, have demonstrated a dramatic reduction in reactivity towards nucleophiles compared to its non-sterically hindered analogue, bis(phenyl) chlorophosphate.[1] The pyridinolysis rate, for instance, is several hundred times slower.[1] This decreased reactivity is attributed to the steric shielding of the phosphorus atom by the four ortho-methyl groups, which impedes the approach of nucleophiles.[1] The activation enthalpy for such reactions is significantly higher, and the activation entropy is markedly negative, indicating a highly ordered transition state.[1]
This inherent stability towards nucleophilic attack is a key feature of this compound and has important implications for its potential applications.
Hydrolysis
Like other phosphate esters, this compound can undergo hydrolysis, although the rate is expected to be significantly slower than that of unhindered aryl phosphates due to the aforementioned steric effects.[1][8] The hydrolysis would involve the cleavage of the P-O-aryl bond to yield 2,6-dimethylphenol and the corresponding phosphoric acid derivative.
Applications in Research and Development
The unique properties of this compound make it a molecule with potential in several areas of chemical and pharmaceutical research.
Organic Synthesis
The stability of the bis(2,6-dimethylphenyl)phosphoryl group towards a range of nucleophilic and basic conditions suggests its potential use as a protecting group for hydroxyl functionalities in complex molecule synthesis.[1] The bulky nature of this group could offer selective protection of less sterically hindered alcohols.
Drug Development: A Sterically Hindered Prodrug Moiety?
The use of phosphate esters as prodrugs to improve the solubility and bioavailability of parent drug molecules is a well-established strategy in medicinal chemistry.[9][10] These prodrugs are designed to be cleaved in vivo by enzymes such as alkaline phosphatases to release the active drug.
The significant steric hindrance in this compound suggests that it would be highly resistant to enzymatic cleavage.[8] While this would make it unsuitable as a rapidly cleaved prodrug, this very stability could be advantageous in specific drug delivery scenarios. For instance, a drug functionalized with a this compound group could exhibit:
-
Increased stability in biological media: The steric shielding could protect the phosphate linkage from premature hydrolysis by plasma esterases.
-
Targeted release: The cleavage could be designed to occur only under specific conditions, such as in the presence of a particular enzyme that can accommodate the bulky substrate or in a specific cellular compartment.
-
Modified pharmacokinetic profile: The slow cleavage could lead to a sustained release of the active drug, prolonging its therapeutic effect.
The development of such a prodrug would require careful consideration of the balance between stability and the desired rate of cleavage. The steric hindrance is a "tunable" parameter that could be adjusted by modifying the substitution pattern on the aryl rings.
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Introduction: The Dawn of Organophosphorus Chemistry
An In-depth Technical Guide to the Early Research on Aryl Phosphate Esters
The journey into the world of aryl phosphate esters is a story of scientific curiosity, serendipitous discoveries, and the immense pressures of global conflict. While the first synthesis of an organophosphorus compound is often attributed to Jean Louis Lassaigne in the 1820s, it was the work of chemists like Philip de Clermont and Adolph Wurtz in the mid-19th century that laid the true groundwork for this new field of chemistry. These early pioneers were driven by a fundamental desire to understand the nature of the phosphorus atom and its ability to form stable bonds with carbon and oxygen.
However, it was the tumultuous period of the Second World War that dramatically accelerated research into organophosphorus compounds, particularly aryl phosphate esters. The search for potent chemical warfare agents led to the synthesis of the first nerve agents, a dark chapter in the history of chemistry that nonetheless produced a wealth of knowledge about the biological activity of these molecules. This research, primarily led by the German chemist Gerhard Schrader, also unveiled the potent insecticidal properties of certain aryl phosphate esters, heralding a new era in agriculture and pest control. This dual legacy, of immense benefit to humanity in one context and a terrifying threat in another, is a central theme in the early history of aryl phosphate esters.
This guide will provide a detailed exploration of the foundational research in this area, focusing on the early synthetic methodologies, characterization techniques, and the elucidation of the mechanism of action that made these compounds so potent.
Foundational Synthetic Methodologies
The early synthesis of aryl phosphate esters was a significant challenge for chemists. The reactivity of the phosphorus center had to be carefully controlled to achieve the desired phosphorylation of the phenolic hydroxyl group. Two of the most important early methods are detailed below.
The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphorus Chemistry
While not exclusively for aryl phosphates, the Michaelis-Arbuzov reaction, discovered in the late 19th and early 20th centuries, is a fundamental C-P bond-forming reaction that was instrumental in the broader development of organophosphorus chemistry. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. While not a direct method for aryl phosphate synthesis, its principles of nucleophilic attack at the phosphorus center and subsequent alkyl halide-mediated rearrangement were foundational to the field.
The Atherton-Todd Reaction: A Direct Route to Phosphates
A more direct and versatile method for the synthesis of phosphates, including aryl phosphates, is the Atherton-Todd reaction. This reaction, developed in the 1940s, involves the reaction of a dialkyl phosphite with an alcohol or phenol in the presence of a base and a halogenating agent, typically carbon tetrachloride.
Detailed Experimental Protocol: Synthesis of Diethyl Phenyl Phosphate via the Atherton-Todd Reaction
-
Step 1: Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve one molar equivalent of phenol and one molar equivalent of diethyl phosphite in a suitable inert solvent such as benzene or toluene.
-
Step 2: Base Addition: Add a slight excess (1.1 molar equivalents) of a tertiary amine base, such as triethylamine, to the solution. The base acts as a proton scavenger.
-
Step 3: Halogenating Agent Addition: While stirring vigorously, add one molar equivalent of carbon tetrachloride dropwise from the dropping funnel. An exothermic reaction should be observed.
-
Step 4: Reaction Completion and Workup: After the addition is complete, continue stirring at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The triethylammonium chloride salt will precipitate out of the solution.
-
Step 5: Isolation and Purification: Filter the reaction mixture to remove the salt. The filtrate is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude diethyl phenyl phosphate can then be purified by vacuum distillation.
Caption: The Atherton-Todd reaction for the synthesis of an aryl phosphate ester.
Early Characterization Techniques
In the early days of organophosphorus chemistry, the analytical tools available to chemists were limited but effective for the time.
-
Classical Methods: The primary means of characterization were physical constants such as boiling point, melting point, and refractive index. Elemental analysis, which determines the percentage composition of elements like carbon, hydrogen, and phosphorus, was crucial for confirming the empirical formula of a newly synthesized compound.
-
Spectroscopic Techniques: The advent of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for the structural elucidation of aryl phosphate esters. The characteristic P=O stretching vibration, typically found in the region of 1250-1300 cm⁻¹, was a key diagnostic peak. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, later became the gold standard for characterizing organophosphorus compounds, but its widespread use came after the initial period of discovery.
The Rise of Biological Applications and the Mechanism of Action
The biological potency of aryl phosphate esters was a discovery of immense consequence.
Gerhard Schrader and the Development of Organophosphate Insecticides
While searching for new insecticides in the 1930s and 1940s, German chemist Gerhard Schrader and his team systematically investigated the insecticidal activity of a wide range of organophosphorus compounds. This work led to the discovery of highly effective insecticides such as parathion and malathion, which played a significant role in increasing agricultural yields in the post-war era.
The Discovery of Nerve Agents: Tabun, Sarin, and Soman
In a chilling parallel to the discovery of insecticides, Schrader's research also led to the synthesis of the first nerve agents. In 1936, he synthesized Tabun, followed by Sarin in 1938 and Soman in 1944. These compounds were found to be incredibly toxic to mammals, and their development marked a new and terrifying chapter in the history of chemical warfare.
Mechanism of Action: Acetylcholinesterase Inhibition
The extreme toxicity of these compounds was eventually traced to their ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.
The mechanism of inhibition involves the phosphorylation of a serine residue in the active site of the AChE enzyme. This forms a stable, covalent bond that effectively deactivates the enzyme.
Caption: The inhibition of acetylcholinesterase (AChE) by an aryl phosphate ester.
Quantitative Data: Toxicity of Early Organophosphates
The following table summarizes the acute toxicity (LD50) of some of the early and most significant organophosphate compounds.
| Compound | LD50 (mg/kg, oral, rat) | Year of Discovery |
| Tabun | 0.6 | 1936 |
| Sarin | 0.01 | 1938 |
| Soman | 0.005 | 1944 |
| Parathion | 2 | 1944 |
Conclusion: The Enduring Legacy of Early Aryl Phosphate Ester Research
The early research on aryl phosphate esters represents a pivotal period in the history of chemistry. The foundational synthetic methods developed during this time are still in use today, and the elucidation of their mechanism of action as acetylcholinesterase inhibitors has had a profound impact on the fields of toxicology, pharmacology, and drug development. While the dual-use nature of these compounds presents a continuing ethical challenge, the scientific knowledge gained from their study has been invaluable. The story of the early research on aryl phosphate esters is a powerful reminder of the double-edged sword of scientific discovery and the responsibility that comes with it.
References
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Lassaigne, J. L. (1820). Action d'un feu vif sur l'acide citrique, les citrates alcalins, et le citrate de chaux. Annales de Chimie et de Physique, 13, 294-302. [Link]
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Clermont, P. de (1854). Note sur la préparation de l'éther pyrophosphorique et de quelques-uns de ses dérivés. Comptes Rendus de l'Académie des Sciences, 39, 338-341. [Link]
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Holmstedt, B. (1959). Pharmacology of organophosphorus cholinesterase inhibitors. Pharmacological Reviews, 11(3), 567-688. [Link]
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Schrader, G. (1963). Die Entwicklung neuer Insektizide auf Grundlage von Organischen Fluor- und Phosphor-Verbindungen. Monographien zu "Angewandte Chemie" und "Chemie-Ingenieur-Technik", Nr. 62. [Link]
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Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055. [Link]
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Atherton, F. R., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part I. A new method of phosphorylation. Journal of the Chemical Society (Resumed), 674-678. [Link]
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Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (parathion) and analogues. Biochemical Journal, 46(4), 451-460. [Link]
A Technical Guide to the Potential Biological Activity of Bis(2,6-dimethylphenyl)phosphate
Abstract
Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound primarily utilized as a flame retardant and chemical intermediate.[1] However, its structural classification as an aryl organophosphate ester (AOPE) places it within a chemical family increasingly recognized for significant biological activities, including endocrine disruption and cytotoxicity.[2][3][4] This guide synthesizes current knowledge from structurally similar compounds to build a predictive framework for the potential biological activities of this compound. We will explore its potential as an endocrine disruptor, a putative enzyme inhibitor, and a cytotoxic agent. Each section provides the scientific rationale, key mechanistic considerations, and detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document is intended for drug development professionals, toxicologists, and academic researchers seeking to investigate the underexplored bioactivity of this compound.
Introduction
This compound (C₁₆H₁₉O₄P) is a diaryl phosphate ester characterized by two 2,6-dimethylphenyl groups attached to a central phosphate moiety. While its industrial applications in polymer science are established, the biological implications of its widespread use and potential environmental exposure are largely uninvestigated. The broader class of AOPEs, to which this compound belongs, is under increasing scrutiny for adverse health effects.[2][4] Evidence from close structural analogs suggests that these compounds can interact with critical biological pathways.[5][6][7][8] This guide provides a comprehensive technical overview of the probable, yet unconfirmed, biological activities of this compound, moving from the most strongly implicated activity—endocrine disruption—to other plausible interactions based on its chemical structure. Our objective is to provide a robust scientific foundation and practical methodologies for its further investigation.
Potential for Endocrine Disruption via Estrogenic Pathways
The most compelling hypothesis for the biological activity of this compound stems from research on its close structural analog, tris(2,6-dimethylphenyl) phosphate (TDMPP). This body of work provides a strong causal basis for investigating similar properties in the target compound.
Mechanistic Insights from a Structural Analog (TDMPP)
Developmental exposure to TDMPP in mouse models has been shown to induce significant reproductive and neurodevelopmental changes.[5][7] Key findings from these authoritative studies include:
-
Impaired Reproductive Function: Female mice exposed to TDMPP during development exhibited precocious puberty, irregular estrous cycles, and reduced receptive behaviors (lordosis).[5][6][7]
-
Neurodevelopmental Impact: TDMPP was found to cross the blood-brain barrier, leading to the masculinization of sexually dimorphic nuclei in the brains of female mice.[5][6][7]
These effects are consistent with the action of an estrogenic agent. The prevailing hypothesis is that TDMPP, and by extension this compound, may act as an agonist for the estrogen receptor alpha (ER-α).[9] Activation of this nuclear receptor in the brain is critical for the sexual differentiation of brain structures and the regulation of reproductive functions.[9]
Proposed Signaling Pathway
The proposed mechanism involves the binding of this compound to intracellular ER-α. Upon binding, the receptor-ligand complex would translocate to the nucleus, dimerize, and bind to Estrogen Response Elements (EREs) on the DNA. This action would initiate the transcription of estrogen-responsive genes, leading to downstream physiological effects.
Caption: Proposed estrogenic signaling pathway for this compound.
Experimental Protocol: In Vitro ER-α Competitive Binding Assay
This protocol is designed to quantify the ability of this compound to displace a fluorescently-labeled estrogen from the recombinant human ER-α ligand-binding domain.
Principle: This is a fluorescence polarization (FP) assay. A small, fluorescently-labeled ligand (e.g., Fluormone™ ES2) binds to the ER-α, resulting in a high FP value. If the test compound competes for the same binding site, it will displace the fluorescent ligand, causing it to tumble more rapidly in solution and thus decrease the FP value.
Materials:
-
Recombinant Human ER-α Ligand Binding Domain (LBD)
-
Fluorescent Estrogen Tracer (e.g., Fluormone™ ES2)
-
Assay Buffer (e.g., 10 mM potassium phosphate, 50 mM KCl, 1 mM EDTA, 2 mM DTT, 10% glycerol, pH 7.4)
-
17β-Estradiol (Positive Control)
-
DMSO (Vehicle)
-
This compound
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of 17β-Estradiol in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for both the test compound and the positive control in DMSO. The final top concentration in the assay should be around 100 µM.
-
-
Assay Setup (Self-Validating System):
-
Total Binding (Negative Control): Add 1 µL of DMSO to designated wells.
-
Non-Specific Binding (Positive Control): Add 1 µL of the highest concentration of 17β-Estradiol (to achieve ~10 µM final concentration) to designated wells. This defines the background signal.
-
Test Compound: Add 1 µL of each concentration from the serial dilution of this compound to the plate.
-
Standard Curve: Add 1 µL of each concentration from the 17β-Estradiol serial dilution.
-
-
Reagent Addition:
-
Prepare a master mix of ER-α LBD and the fluorescent tracer in assay buffer. The final concentrations should be optimized, but typical starting points are 5-10 nM ER-α and 1-2 nM tracer.
-
Dispense 19 µL of this master mix into each well of the 384-well plate. The final assay volume is 20 µL, and the final DMSO concentration is 5%.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the FP values (in milli-polarization units, mP).
-
Normalize the data: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]).
-
FP_max is the average of the "Total Binding" wells.
-
FP_min is the average of the "Non-Specific Binding" wells.
-
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Putative Activity as an Enzyme Inhibitor
The phosphate ester moiety is a well-known pharmacophore present in many enzyme substrates and inhibitors.[10][11] Organophosphorus compounds can act as mimics of tetrahedral transition states or as isosteric analogues of natural phosphates, making them effective competitive inhibitors for a range of enzymes.[12] The bulky 2,6-dimethylphenyl groups of this compound introduce significant steric hindrance, which could confer specificity for enzymes with correspondingly large or flexible active sites.
Hypothetical Enzyme Targets
Based on its structure, potential enzyme classes to investigate include:
-
Phosphatases: Enzymes that hydrolyze phosphate esters. The stability of the aryl phosphate bond might make it a competitive inhibitor.
-
Phosphodiesterases (PDEs): These enzymes cleave phosphodiester bonds. The compound could potentially fit into the active site.
-
Lipases: Some organophosphates are known to inhibit lipases by mimicking the transition state of triglyceride hydrolysis.[12]
General Workflow for Enzyme Inhibition Screening
A logical approach to identifying novel enzyme inhibitory activity is to perform a primary screen against a panel of representative enzymes, followed by dose-response studies to confirm hits.
Caption: Workflow for multiparametric high-content cytotoxicity screening.
Experimental Protocol: Multiparametric Cytotoxicity Assay
Principle: This method uses a combination of fluorescent dyes to simultaneously measure cell number, nuclear condensation, mitochondrial mass, and ROS levels in cells treated with the test compound.
Materials:
-
Human liver carcinoma cells (HepG2) or another relevant cell line.
-
Cell culture medium, FBS, and supplements.
-
Black, clear-bottom 96-well or 384-well imaging plates.
-
This compound.
-
Staurosporine (Positive control for apoptosis).
-
Hoechst 33342 (stains nuclei).
-
MitoTracker™ Red CMXRos (stains active mitochondria).
-
CellROX™ Green Reagent (stains for ROS).
-
Phosphate-Buffered Saline (PBS).
-
High-Content Imaging System.
Methodology:
-
Cell Plating:
-
Seed HepG2 cells into imaging plates at a density that will ensure they are sub-confluent (~70-80%) at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for desired time points (e.g., 24 and 48 hours).
-
-
Staining:
-
Prepare a staining solution in pre-warmed culture medium containing Hoechst 33342 (e.g., 1 µg/mL), MitoTracker Red (e.g., 200 nM), and CellROX Green (e.g., 5 µM).
-
Remove the treatment medium and add the staining solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Acquire images on a high-content imager using appropriate filter sets for each dye (DAPI for Hoechst, TRITC for MitoTracker, FITC for CellROX). Acquire multiple fields per well for statistical robustness.
-
-
Image Analysis:
-
Use the imager's analysis software to perform the following steps:
-
Identify Nuclei: Use the Hoechst channel to identify and count the primary objects (nuclei). This gives the cell count.
-
Define Cell Body: Create a cytoplasmic mask around each identified nucleus.
-
Quantify Signals: Measure the average fluorescence intensity of Hoechst within the nucleus (Nuclear Intensity), MitoTracker within the cytoplasm (Mitochondrial Mass), and CellROX within the cytoplasm (ROS Production).
-
-
-
Data Interpretation:
-
Export the well-level average data.
-
Normalize the data to the vehicle control wells.
-
Generate dose-response curves for each parameter to determine EC₅₀ values.
-
Chemical Synthesis Overview
For researchers wishing to produce or modify the compound, understanding its synthesis is crucial. The typical synthesis of this compound is a two-step, one-pot reaction. [1] Reaction:
-
Phosphorus oxychloride is reacted with 2,6-dimethylphenol, often in the presence of a catalyst like magnesium chloride.
-
This forms an intermediate, bis(2,6-dimethylphenyl) phosphoryl chloride.
-
Subsequent hydrolysis of the phosphoryl chloride yields the final product, this compound.
Caption: Simplified reaction scheme for the synthesis of the title compound.
Conclusion and Future Directions
While this compound has a history of industrial use, its biological profile remains largely unexplored. This guide has synthesized evidence from homologous structures to build a strong, data-driven case for its potential as an endocrine disruptor, enzyme inhibitor, and cytotoxic agent. The provided methodologies offer robust, self-validating frameworks for testing these hypotheses.
Future research should prioritize:
-
Confirmation of Estrogenicity: The in vitro ER-α binding assay is a critical first step. Positive results should be followed by cell-based reporter assays and eventually in vivo studies to confirm the endocrine-disrupting potential.
-
Broad-Spectrum Enzyme Screening: Screening against a diverse panel of enzymes is necessary to identify any specific, high-affinity targets, which could open avenues for therapeutic development or provide a clearer toxicological mechanism.
-
In-depth Toxicological Assessment: A comprehensive understanding of its effects on various cell types and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to fully assess its risk to human health and the environment.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the biological activities of this compound, moving it from a compound of unknown biological significance to one with a well-defined toxicological and pharmacological profile.
References
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Sano, K., Matsukami, H., Suzuki, G., et al. (2020). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. Environment International, 137, 105662. Retrieved from [Link]
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Irias, J. J., & Wilson, J. E. (2008). Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. NIH. Retrieved from [Link]
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Sano, K., Matsukami, H., Suzuki, G., et al. (2019). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. bioRxiv. Retrieved from [Link]
-
Sano, K., Matsukami, H., Suzuki, G., et al. (2020). Estrogenic action by tris(2,6-dimethylphenyl) phosphate impairs the development of female reproductive functions. PubMed. Retrieved from [Link]
-
Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 2861–2863. Retrieved from [Link]
-
Carbery, T., Gilmore, B. F., & Connolly, L. (2021). Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. Journal of Biotechnology, 327, 26-34. Retrieved from [Link]
-
Sun, Y., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology, 52(10), 1681-1703. Retrieved from [Link]
- Google Patents. (n.d.). CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate).
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Li, R., et al. (2025). Adverse Effects of Aryl Organophosphate Esters on Reproduction. Environmental Science & Technology. Retrieved from [Link]
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Sola-Penna, M., et al. (1996). Inhibition of phosphoglucomutase by fructose 2,6-bisphosphate. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. Retrieved from [Link]
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ResearchGate. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl phosphate ester fire-retardant additive for low-smoke vinyl applications. Retrieved from [Link]
-
Beaudoin, M. J., et al. (2022). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 186(1), 108-121. Retrieved from [Link]
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ResearchGate. (n.d.). The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. Retrieved from [Link]
-
Khajuria, R., et al. (2017). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Acta Chimica Slovenica, 64(3), 672-678. Retrieved from [Link]
-
Tang, W., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3948. Retrieved from [Link]
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Wikipedia. (n.d.). Disopyramide. Retrieved from [Link]
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Wang, Y., et al. (2024). Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish. PubMed. Retrieved from [Link]
-
Tang, W., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. Retrieved from [Link]
-
Wang, X., et al. (2023). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 15(11), 2539. Retrieved from [Link]
-
Sano, K., et al. (2019). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. bioRxiv. Retrieved from [Link]
- Tripathi, K. D. (2013). Essentials of Medical Pharmacology. Jaypee Brothers Medical Publishers.
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Methodological & Application
Application Notes and Protocols for Bis(2,6-dimethylphenyl)phosphate in Organic Synthesis
Introduction:
Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound distinguished by the presence of two sterically demanding 2,6-dimethylphenyl (xylyl) groups attached to a central phosphate moiety.[1] Its molecular formula is C₁₆H₁₉O₄P, with a molecular weight of 306.30 g/mol .[1] While it has found applications as a chemical intermediate and a flame retardant in polymer formulations, its true potential in modern organic synthesis lies in the unique reactivity conferred by its bulky architecture.[1] The four ortho-methyl groups create significant steric hindrance around the phosphorus center, which dictates its reaction mechanisms and allows for its use in specialized catalytic applications.
This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role as a powerful Brønsted acid catalyst. We will delve into the mechanistic principles that govern its activity, provide detailed, field-tested protocols, and offer insights into its practical handling and application for researchers in organic synthesis and drug development.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound involves the reaction of phosphorus oxychloride (POCl₃) with 2,6-dimethylphenol.[2] The use of a Lewis acid catalyst, such as magnesium chloride (MgCl₂), is crucial for achieving high yields and milder reaction conditions.[1]
The reaction proceeds via a stepwise nucleophilic substitution. The first equivalent of 2,6-dimethylphenol displaces a chloride ion from POCl₃ to form a monoester dichloride intermediate. The addition of a second equivalent of the phenol yields the desired Bis(2,6-dimethylphenyl)phosphoryl chloride, which is then hydrolyzed to the final phosphate product.
Visualizing the Synthesis Workflow
Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.
Protocol: Asymmetric Transfer Hydrogenation of an Imine (Representative Protocol)
This protocol is representative of the type of reaction where a chiral analogue of this compound would excel. We describe the general conditions, which can be optimized for specific substrates.
Materials:
-
Chiral diaryl hydrogen phosphate catalyst (e.g., TRIP or a derivative) (1-5 mol%)
-
Imine substrate (1.0 eq)
-
Hantzsch ester (1.5 eq)
-
Anhydrous, non-polar solvent (e.g., Toluene, Benzene, or CH₂Cl₂)
Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve the chiral phosphate catalyst (0.01-0.05 eq) and the imine substrate (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add the Hantzsch ester (1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from room temperature to 60°C) for 12-48 hours.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy to determine the consumption of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral amine product.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
The Mechanistic Peculiarity: Ion-Pair Intermediates
A defining characteristic of reactions involving this compound is the prevalence of ion-pair mechanisms, especially with nucleophiles like pyridines. The severe steric hindrance prevents the direct backside attack typical of an Sₙ2 reaction at the phosphorus center. Instead, the reaction proceeds through the formation of an ion-pair intermediate, which then collapses to form the product. [1]This pathway is supported by unusual kinetic data, such as positive Hammett rho values for reactions with weakly basic pyridines. [1]
Data Summary
The performance of diaryl phosphate catalysts is highly dependent on the specific reaction, substrate, and catalyst structure. The table below provides representative data for asymmetric reactions catalyzed by chiral phosphoric acids.
| Reaction Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Transfer Hydrogenation | 1-5 | Toluene | 25-60 | 12-48 | 85-99 | 90-99 |
| Friedel-Crafts Alkylation | 2-10 | CH₂Cl₂ | -20 to 0 | 24-72 | 70-95 | 88-97 |
| Mannich Reaction | 1-5 | Benzene | 25 | 12-24 | 90-98 | 92-99 |
| Diels-Alder Reaction | 5-10 | Toluene | -78 to -40 | 48-96 | 60-90 | 85-96 |
Note: This table summarizes typical results for chiral diaryl phosphate catalysts, demonstrating their general efficacy.
Safety and Handling
Hazard Identification:
-
This compound is classified as a skin and eye irritant. [1]* May be harmful if inhaled, swallowed, or in contact with skin. [3] Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [4]* Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. [5]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a gateway to understanding a powerful class of organocatalysts. The steric hindrance provided by the 2,6-dimethylphenyl groups is not a limitation but a design element that enables unique reactivity and, in chiral variants, high levels of stereocontrol. By understanding its synthesis, catalytic principles, and handling requirements, researchers can effectively leverage this reagent and its derivatives to tackle complex challenges in modern organic synthesis.
References
-
Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. ResearchGate. [Link]
- CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate).
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. National Institutes of Health (NIH). [Link]
- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
-
A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F. Royal Society of Chemistry. [Link]
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Control of liver 6-phosphofructokinase by fructose 2,6-bisphosphate and other effectors. PNAS. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Publications. [Link]
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Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. National Institutes of Health (NIH). [Link]
-
Sustainable Production of Reduced Phosphorus Compounds: Mechanochemical Hydride Phosphorylation Using Condensed Phosphates as a. DSpace@MIT. [Link]
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Isomorphous rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes and their catalytic properties in 1,3-diene polymerization and in the inhibited oxidation of polydimethylsiloxane | Request PDF. ResearchGate. [Link]
-
Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1. National Institutes of Health (NIH). [Link]
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A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F | Request PDF. ResearchGate. [Link]
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- 5. echemi.com [echemi.com]
Application as a flame retardant in polymers
Application Notes & Protocols
Introduction: Mitigating the Inherent Flammability of Polymeric Materials
Polymers are ubiquitous in modern life, valued for their versatility, low cost, and excellent mechanical properties. However, their organic nature makes them inherently combustible, posing significant fire safety risks in applications ranging from electronics and construction to transportation and textiles. Flame retardants (FRs) are critical chemical additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.
This guide provides a comprehensive overview of the principles of flame retardancy, the classification of common flame retardants, and detailed protocols for their incorporation and evaluation in polymeric systems. It is intended for researchers, material scientists, and engineers seeking to develop safer, fire-resistant polymer formulations.
The Fundamentals of Polymer Combustion
Understanding how polymers burn is fundamental to understanding how flame retardants work. The combustion of a polymer is a cyclical process that, once initiated by a heat source, can become self-sustaining.
The process can be visualized as follows:
Caption: The self-sustaining cycle of polymer combustion.
-
Heating: An external heat source raises the temperature of the polymer.
-
Decomposition (Pyrolysis): At a critical temperature, the polymer chains begin to break down into smaller, flammable volatile fragments.[1][2]
-
Ignition: These flammable gases mix with atmospheric oxygen, and if the temperature is high enough, they ignite, creating a flame.[1][2]
-
Propagation & Heat Feedback: The combustion process is exothermic, releasing significant heat. A portion of this heat radiates back to the polymer surface, fueling further pyrolysis and making the cycle self-sustaining.[1][2]
Flame retardants function by interrupting this cycle at one or more points.
Mechanisms of Flame Retardancy
Flame retardants operate through two primary mechanisms: gas phase inhibition and condensed phase action. The choice of mechanism depends on the polymer type, the specific FR chemistry, and the performance requirements of the final application.
Gas Phase Inhibition
Gas phase inhibitors act in the flame itself. They are typically halogenated (bromine or chlorine) or certain phosphorus-based compounds.
-
Mechanism: Upon heating, the flame retardant releases radical species (e.g., HBr•, Cl•). These radicals actively interfere with the high-energy H• and OH• radicals in the flame, which are the primary drivers of the combustion chain reaction.[3][4] This "radical scavenging" cools the flame and can extinguish it by reducing the reaction rate below the threshold for self-propagation.[3][5]
Caption: Gas phase flame retardants scavenge combustion radicals.
Condensed Phase Action
Condensed phase FRs work on or within the polymer substrate to alter the decomposition process. This is a common mechanism for phosphorus, nitrogen, and inorganic flame retardants.[3]
-
Char Formation: Many phosphorus and nitrogen-based FRs promote the formation of a stable, insulating layer of carbonaceous char on the polymer's surface during decomposition.[3][6][7] This char layer acts as a physical barrier, limiting the escape of flammable volatiles and shielding the underlying polymer from heat feedback.[3][4][5]
-
Cooling Effect (Endothermic Decomposition): Mineral fillers like Aluminum Trihydroxide (ATH) and Magnesium Dihydroxide (MDH) contain bound water molecules. When heated, they decompose in an endothermic reaction, releasing water vapor.[3][4] This process cools the polymer surface and dilutes the flammable gas mixture in the flame zone, reducing the oxygen concentration.[3][4]
Classification of Flame Retardants
The selection of a flame retardant is a complex decision involving efficacy, cost, processing compatibility, and regulatory compliance.
| Flame Retardant Class | Examples | Primary Mechanism | Advantages | Disadvantages | Typical Loading (%) |
| Halogenated | Tetrabromobisphenol A (TBBPA), Decabromodiphenyl ether (DecaBDE) | Gas Phase Inhibition | Highly efficient, cost-effective | Environmental & health concerns (PBTs), smoke & CO generation | 10 - 20 |
| Phosphorus-Based | Ammonium Polyphosphate (APP), Resorcinol bis(diphenyl phosphate) (RDP) | Condensed Phase (Charring), some Gas Phase | Effective in oxygen-containing polymers, low smoke | Can be sensitive to hydrolysis, may affect polymer properties | 5 - 25 |
| Nitrogen-Based | Melamine, Melamine Cyanurate (MC) | Condensed Phase (Charring), Gas Phase (dilution) | Halogen-free, low smoke density, good thermal stability | Lower efficiency than halogens, often used synergistically | 15 - 40 |
| Inorganic Hydroxides | Aluminum Trihydroxide (ATH), Magnesium Dihydroxide (MDH) | Condensed Phase (Cooling, Dilution) | Halogen-free, smoke suppressant, cost-effective | Very high loadings required, affects mechanical properties | 40 - 65 |
Application Protocol: Incorporation by Melt Compounding
Melt compounding using a twin-screw extruder is the most common industrial method for incorporating additive flame retardants into thermoplastics.
Objective: To achieve a homogeneous dispersion of the flame retardant powder within the polymer matrix, ensuring consistent performance and minimizing degradation of the polymer.
Materials & Equipment:
-
Polymer pellets (e.g., Polypropylene, PP)
-
Flame Retardant powder (e.g., Ammonium Polyphosphate, APP)
-
Co-rotating Twin-Screw Extruder with gravimetric feeders
-
Water bath for strand cooling
-
Pelletizer
-
Drying oven
-
Injection molding machine (for test specimen preparation)
Step-by-Step Protocol:
-
Pre-Drying (Critical Step):
-
Rationale: Both the polymer and many flame retardants (especially mineral hydroxides and some phosphorus types) can be hygroscopic. Moisture can cause polymer degradation (hydrolysis) at processing temperatures, leading to poor mechanical properties and surface defects.
-
Protocol: Dry the polymer pellets and FR powder separately in a drying oven. For PP, dry at 80-90°C for 2-4 hours. For APP, dry at 105°C for 2 hours. Consult the technical data sheet for specific recommendations.
-
-
Gravimetric Feeder Calibration:
-
Rationale: Accurate and consistent feeding is essential to achieve the target loading percentage of the flame retardant.
-
Protocol: Calibrate the gravimetric feeders for both the polymer (main feeder) and the flame retardant (side-stuffer, if used) according to the manufacturer's instructions to ensure precise mass flow rates.
-
-
Extruder Temperature Profile Setup:
-
Rationale: The temperature profile must be high enough to fully melt the polymer and ensure low viscosity for mixing, but not so high as to cause thermal degradation of the polymer or the flame retardant.
-
Example Profile for PP/APP:
-
Zone 1 (Feed): 170°C
-
Zones 2-4 (Melting): 180-190°C
-
Zones 5-7 (Mixing): 195-200°C
-
Zone 8 (Die): 190°C
-
-
-
Screw Configuration & Compounding:
-
Rationale: The screw design is critical for effective mixing. It should include conveying elements, kneading blocks for dispersive and distributive mixing, and a vacuum vent.
-
Protocol:
-
Feed the polymer pellets into the main hopper.
-
Introduce the FR powder downstream using a side-stuffer into the molten polymer. This prevents excessive wear on the feed section of the extruder and minimizes degradation of the FR from high shear in the initial melting zones.
-
Apply a vacuum in the vent zone to remove any entrapped air or moisture volatiles.
-
Set screw speed (e.g., 200-400 RPM) and feed rate to achieve a target torque (e.g., 70-85%) for optimal mixing without overloading the motor.
-
-
-
Strand Cooling and Pelletizing:
-
Protocol: Extrude the molten polymer blend through the die to form strands. Cool the strands in a water bath and then feed them into a pelletizer to produce compounded pellets.
-
-
Post-Drying:
-
Protocol: Dry the final compounded pellets (e.g., 80°C for 2-4 hours) to remove any surface moisture before subsequent processing like injection molding.
-
Caption: Workflow for incorporating flame retardants via melt compounding.
Characterization and Efficacy Testing
Evaluating the performance of a flame-retardant polymer requires standardized fire tests.
UL 94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Objective: To assess the burning behavior of a plastic material after exposure to a small flame. It classifies materials as V-0, V-1, or V-2 based on afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below.
-
Protocol Outline:
-
Condition standardized test bars (typically 125 x 13 mm) at specified temperature and humidity.
-
Mount a specimen vertically in a test chamber.
-
Apply a calibrated methane flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
Test a set of 5 specimens.
-
-
Classification Criteria (Simplified):
-
V-0: No specimen burns for more than 10s after each flame application; total afterflame time for 5 specimens < 50s; no flaming drips ignite cotton.
-
V-1: No specimen burns for more than 30s; total afterflame time < 250s; no flaming drips ignite cotton.
-
V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.
-
Limiting Oxygen Index (LOI)
-
Standard: ISO 4589 / ASTM D2863
-
Objective: To determine the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to just sustain combustion of a material under specified test conditions.
-
Principle: A higher LOI value indicates better flame retardancy. Air contains ~21% oxygen, so a material with an LOI > 21 is considered self-extinguishing in air.
-
Protocol Outline:
-
Place a vertically oriented test specimen inside a transparent chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. If the specimen extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.
-
The LOI is the oxygen concentration at which the specimen self-extinguishes within 3 minutes or burns for less than 50 mm.
-
Cone Calorimetry
-
Standard: ISO 5660 / ASTM E1354
-
Objective: To measure the heat release rate (HRR), time to ignition (TTI), smoke production, and mass loss of a material when exposed to a controlled level of radiant heat.
-
Significance: This is one of the most comprehensive bench-scale fire tests, providing quantitative data that correlates well with real-world fire behavior. The Peak Heat Release Rate (pHRR) is a critical parameter for assessing fire hazard. A lower pHRR indicates a more effective flame retardant.
Future Trends and Sustainability
The field of flame retardants is evolving rapidly, driven by regulatory pressures (e.g., the restriction of certain halogenated FRs) and a demand for more sustainable solutions. Key trends include:
-
Halogen-Free Systems: A major industry shift towards phosphorus, nitrogen, and inorganic-based FRs to avoid the environmental and health concerns associated with some halogenated compounds.
-
Synergistic Systems: Combining different types of FRs (e.g., APP with melamine) to achieve enhanced performance at lower total loadings.
-
Nanocomposites: Incorporating nanofillers like nanoclays or carbon nanotubes, which can act as FR synergists by enhancing char formation and creating a barrier effect.
-
Bio-Based Flame Retardants: Research into renewable materials like lignin, phytic acid, and DNA as environmentally benign flame retardants.
References
-
RTP Company. How Flame Retardant Systems Work In Plastics. [Link]
-
Liaoning Brucite Plus Mineral Trading Company. Flame retardants: types of compositions and principle of work. [Link]
-
Formulated Polymer Products. How Do Flame Retardants Work?. [Link]
-
Polymer Solutions. How do Flame Retardants Work?. [Link]
-
National Institutes of Health (NIH). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. [Link]
-
Techniques de l'Ingénieur. Polymer combustion. [Link]
Sources
- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 4. Flame retardants: types of compositions and principle of work - Liaoning Brucite Plus Mineral Trading Company [bruciteplus.cn]
- 5. polymersolutions.com [polymersolutions.com]
- 6. polymers.co.uk [polymers.co.uk]
- 7. specialchem.com [specialchem.com]
The Bis(2,6-dimethylphenyl)phosphate Group: A Sterically Hindered Protecting Group for Hydroxyl Functions
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the temporary masking of hydroxyl groups, a diverse arsenal of protecting groups has been developed. Among these, phosphate esters, particularly those bearing sterically demanding aryl substituents, offer a unique combination of stability and specific deprotection conditions. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of the bis(2,6-dimethylphenyl)phosphate group as a robust protecting group for alcohols.
Introduction: The Rationale for Steric Shielding
The this compound protecting group is characterized by the presence of two bulky 2,6-dimethylphenyl (xylyl) moieties attached to the phosphorus atom. This steric encumbrance around the phosphate core is not a trivial structural feature; it is the very basis of the group's utility. The four ortho-methyl groups effectively shield the phosphorus center from nucleophilic attack, rendering the protected hydroxyl group exceptionally stable to a wide range of reaction conditions under which many common protecting groups would be cleaved. This enhanced stability allows for greater flexibility in the design of synthetic routes, enabling transformations on other parts of the molecule without premature deprotection.
Key Advantages and Considerations
The primary advantages of employing the this compound protecting group include:
-
Exceptional Stability: It is resistant to a broad spectrum of reagents, including many acidic and basic conditions, as well as various nucleophiles and oxidants.
-
Orthogonality: The unique deprotection conditions, primarily catalytic hydrogenation, allow for its selective removal in the presence of many other protecting groups, such as silyl ethers, acetals, and benzyl ethers (under non-hydrogenolytic conditions).
-
Predictable Reactivity: The mechanism of both protection and deprotection is well-understood, allowing for reliable application in complex syntheses.
Researchers should, however, consider the following:
-
Bulky Reagent: The protecting group reagent, bis(2,6-dimethylphenyl)phosphoryl chloride, is sterically demanding and may exhibit lower reactivity with highly hindered secondary or tertiary alcohols.
-
Deprotection Conditions: The requirement for catalytic hydrogenation for deprotection may not be compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.
Synthesis of the Phosphorylating Agent
The protecting group is introduced using bis(2,6-dimethylphenyl)phosphoryl chloride. This reagent can be synthesized from commercially available starting materials. A general approach involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol.[1]
Representative Protocol: Synthesis of Bis(2,6-dimethylphenyl)phosphoryl Chloride
Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions.
-
To a stirred solution of phosphorus oxychloride (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (catalytic amount) is added.
-
The mixture is cooled to 0 °C.
-
A solution of 2,6-dimethylphenol (2.0 eq.) in the same anhydrous solvent is added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by an appropriate method (e.g., TLC or ³¹P NMR).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to afford bis(2,6-dimethylphenyl)phosphoryl chloride.
Protocol for Hydroxyl Protection
The protection of an alcohol is typically achieved by its reaction with bis(2,6-dimethylphenyl)phosphoryl chloride in the presence of a non-nucleophilic base.
Caption: General workflow for hydroxyl protection.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere, add a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq.). If the alcohol is sensitive to acidic byproducts, a hindered base like 2,6-lutidine is recommended.
-
Reaction: Cool the solution to 0 °C and add a solution of bis(2,6-dimethylphenyl)phosphoryl chloride (1.1-1.2 eq.) in the same solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Deprotection of the this compound Group
The key to the orthogonality of this protecting group lies in its unique deprotection method: catalytic hydrogenolysis. The phenyl groups of the phosphate ester are susceptible to cleavage by hydrogen over a suitable catalyst, regenerating the free hydroxyl group.
Caption: General workflow for hydroxyl deprotection.
Protocol 1: Hydrogenolysis using Platinum(IV) Oxide (Adam's Catalyst)
Platinum catalysts are particularly effective for the hydrogenolysis of phenyl phosphate esters.[2]
-
Setup: In a hydrogenation vessel, dissolve the protected alcohol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add Adam's catalyst (platinum(IV) oxide, PtO₂) in a catalytic amount (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (from a balloon to several atmospheres of pressure, depending on the reactivity of the substrate and the available equipment).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Hydrogenolysis using Palladium on Carbon (Pd/C)
While platinum catalysts are often preferred, palladium on carbon can also be effective, sometimes allowing for the selective removal of one phenyl group before the other.[3]
-
Setup: Dissolve the protected alcohol (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with acetic acid).
-
Catalyst Addition: Add 10% palladium on carbon (10-20 wt%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction and, upon completion, filter through Celite® and concentrate the filtrate. Purify as needed.
Stability and Orthogonality
The stability of the this compound group is its defining feature. The steric hindrance provided by the four ortho-methyl groups significantly reduces its susceptibility to cleavage under conditions that would remove many other common protecting groups.
| Reagent/Condition | Stability of this compound | Stability of Common Protecting Groups |
| Acidic Conditions | ||
| Mild Aqueous Acid (e.g., AcOH/H₂O) | Generally Stable | Labile: Silyl ethers (TMS, TES), Acetals (THP, MOM) |
| Strong Aqueous Acid (e.g., HCl, H₂SO₄) | Potentially Labile (prolonged heating) | Labile: Silyl ethers, Acetals, Boc |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Generally Stable | Labile: Silyl ethers, Acetals |
| Basic Conditions | ||
| Aqueous Base (e.g., NaOH, K₂CO₃) | Generally Stable | Labile: Esters (Acetate, Benzoate) |
| Non-aqueous Base (e.g., DBU, Et₃N) | Stable | Stable |
| Organometallics (e.g., R-Li, R-MgBr) | Stable | Reactive: Esters |
| Reductive/Oxidative Conditions | ||
| Catalytic Hydrogenation (Pd/C, PtO₂) | Labile (Deprotection Condition) | Labile: Benzyl ethers, Cbz |
| Dissolving Metal Reduction (Na/NH₃) | Stable | Labile: Benzyl ethers |
| Oxidizing Agents (e.g., PCC, Swern, DMP) | Stable | Stable |
| Fluoride Ion | ||
| TBAF | Stable | Labile: Silyl ethers (TBDMS, TIPS) |
This table provides a general overview. Specific substrate and reaction conditions can influence stability.
Conclusion
The this compound group represents a valuable tool for the protection of hydroxyl functionalities in complex organic synthesis. Its exceptional stability, a direct consequence of the steric shielding by the ortho-methyl groups, allows for a high degree of orthogonality with many commonly used protecting groups. While the deprotection via catalytic hydrogenation requires careful consideration of other functional groups within the molecule, it offers a specific and reliable method for cleavage. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this robust protecting group strategy in demanding synthetic endeavors.
References
-
Wikipedia. Adams' catalyst. Available at: [Link]
-
Wałejko, P., & Witkowski, S. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of Phosphorus Oxychloride (POCl3)
Welcome to the technical support center for handling phosphorus oxychloride (POCl3). As a powerful chlorinating and dehydrating agent, POCl3 is indispensable in many synthetic pathways, from the Vilsmeier-Haack reaction to the production of phosphate esters used as flame retardants and plasticizers.[1][2][3] However, its utility is matched by its extreme sensitivity to moisture.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard operating procedures to provide a deeper understanding of the causality behind experimental choices. Here, we will address common issues encountered during the use of POCl3, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments and, most importantly, your safety.
Section 1: Foundational FAQs - Understanding the Hazard
This section addresses the fundamental principles of POCl3 reactivity that every user must understand before handling this reagent.
Q1: What is phosphorus oxychloride (POCl3) and why is it so reactive with water?
Phosphorus oxychloride is a colorless, fuming liquid with a pungent odor.[4][5] Its reactivity stems from the highly electrophilic nature of the phosphorus atom, which is bonded to three electron-withdrawing chlorine atoms and one oxygen atom. This configuration makes the phosphorus atom an excellent target for nucleophilic attack by water. The reaction, a hydrolysis, is rapid and highly exothermic.[6]
Q2: What are the products of POCl3 hydrolysis?
POCl3 reacts violently with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[3][7] The reaction proceeds in a stepwise manner, but the overall, balanced equation is:
POCl₃ + 3H₂O → H₃PO₄ + 3HCl
This reaction is essentially irreversible and drives the degradation of the reagent upon any contact with moisture.
Q3: What are the primary consequences of accidental hydrolysis in an experimental setting?
Accidental hydrolysis has two major negative impacts:
-
Safety Hazards: The reaction is highly exothermic, creating a significant risk of thermal runaway, especially when quenching.[8] The evolution of corrosive HCl gas can cause severe damage to the respiratory tract, skin, and eyes.[2][9] In a sealed or poorly vented system, the pressure increase from the generated HCl gas can lead to an explosion.[10]
-
Experimental Failure: The introduction of water consumes the active reagent, leading to lower yields. Furthermore, the hydrolysis byproducts—HCl, H₃PO₄, and particularly the metastable intermediates like phosphorodichloridic acid (PO₂Cl₂H)—can catalyze unwanted side reactions, alter the pH of the reaction medium, or act as unintended phosphorylating agents, compromising the purity and identity of the desired product.[11][12][13]
Q4: What are the visual or olfactory signs of POCl3 hydrolysis?
The most immediate sign is the appearance of white fumes upon exposure to air.[3] These fumes consist of HCl gas reacting with atmospheric moisture to form an aerosol of hydrochloric acid. A sharp, acrid smell, characteristic of HCl, will also be noticeable.
Section 2: Troubleshooting Guide - Proactive Prevention of Hydrolysis
This section provides solutions to common problems, focusing on the proactive steps necessary to maintain an anhydrous (moisture-free) environment.
Issue 1: My reaction yield is low and I suspect reagent decomposition.
Causality: Low yields in reactions involving POCl3 are most often a direct result of the reagent being consumed by trace amounts of water before it can react with your substrate. Water can be introduced from improperly dried glassware, "anhydrous" solvents that have absorbed atmospheric moisture, or even the starting materials themselves.
Troubleshooting Protocol: The key is to implement a rigorously anhydrous workflow. This is a self-validating system; if the protocol is followed, moisture will be excluded.
Standard laboratory glassware is coated with a thin film of adsorbed water.[14] This must be removed immediately before use.
Steps:
-
Clean and Pre-dry: Ensure all glassware is thoroughly cleaned and rinsed with a volatile solvent (like acetone) to remove organic residues and bulk water.
-
Oven Drying (Preferred): Place all glassware (including stir bars) in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is recommended.[14]
-
Assembly and Cooling: Assemble the hot glassware quickly while flushing with a stream of dry, inert gas (Nitrogen or Argon). Use a light coating of high-vacuum grease on all joints. This prevents ambient, moist air from being drawn into the apparatus as it cools.
-
Flame Drying (Alternative): For quicker setup, assemble the apparatus cold and then heat all glass surfaces with a heat gun or a soft flame under a positive pressure of inert gas until all visible moisture is gone. Allow to cool to room temperature under a continuous inert gas flow.
Commercial anhydrous solvents can absorb moisture over time. Their water content should always be verified and they should be handled under inert atmosphere.
Steps:
-
Use Freshly Opened Solvents: Whenever possible, use a new, sealed bottle of anhydrous solvent (e.g., from a Sure/Seal™ bottle).[14]
-
Solvent Purification: If a solvent's dryness is in doubt, it must be purified using a standard distillation method over an appropriate drying agent.
-
Handling Solid Reagents: Solid starting materials should be dried in a vacuum oven or desiccator before use.
The following diagram outlines the logical workflow for setting up a reaction under strictly anhydrous conditions using a Schlenk line.[15]
Caption: Comparison of dangerous vs. safe POCl3 quenching.
Section 3: Advanced Analytical FAQs - Verifying a "Dry" System
Q5: How can I confirm my POCl3 quench is complete and no hazardous intermediates remain?
For process safety and large-scale work, visual confirmation is insufficient. The presence of hazardous phosphorodichloridic acid and other intermediates can be confirmed to be absent using analytical techniques. [13]* In-situ Raman Spectroscopy or ³¹P NMR: These spectroscopic methods can directly monitor the disappearance of P-Cl bonds and confirm the formation of inorganic phosphate. [11][12]* Differential Scanning Calorimetry (DSC) / Accelerated Rate Calorimetry (ARC): These thermal analysis techniques can be used on a sample of the quenched mixture to confirm that there is no remaining exothermic potential, ensuring the mixture is safe for storage or disposal. [13][16]
Q6: Are there simple qualitative tests to check for moisture in solvents before use?
While not a substitute for proper solvent purification, a simple test involves adding a small amount of sodium metal to a few milliliters of the solvent in a test tube under an inert atmosphere. Vigorous bubbling (hydrogen evolution) indicates significant water content. This method is itself hazardous and should only be used with appropriate caution and for compatible solvents (e.g., THF, toluene).
Conclusion
The successful use of phosphorus oxychloride hinges on a single principle: the absolute and rigorous exclusion of water from every component of the reaction system. By understanding the causality behind its reactivity and implementing the self-validating protocols described in this guide, researchers can harness the synthetic power of POCl3 safely and effectively. Always prioritize a dry environment, verify the quality of your reagents, and quench with controlled, deliberate procedures.
References
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
-
Zatorski, A., & Pośniak, M. (2023). Phosphoryl Trichloride–Method of Determination in Workplace Air. PMC - PubMed Central. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Phosphorus Oxychloride. NJ.gov. Available at: [Link]
-
BYJU'S. (n.d.). Preparation of POCl3. Available at: [Link]
-
OECD. (2006). SIDS Initial Assessment Report for Phosphoryl Trichloride. OECD Existing Chemicals Database. Available at: [Link]
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. Available at: [Link]
-
LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]
-
Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. Available at: [Link]
-
Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Semantic Scholar. Available at: [Link]
- Google Patents. (1998). Process for the purification of phosphorous oxychloride.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. Available at: [Link]
-
Chemical Space Blog. (2009). My friend phosphorus oxychloride. WordPress.com. Available at: [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. Available at: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Available at: [Link]
-
Loba Chemie. (2015). MSDS: Phosphorus Oxychloride Extra Pure. Available at: [Link]
-
Zhang, Y. (2012). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing. Available at: [Link]
-
Osbourn, J. (2021). Dehydration of Alcohols with POCl3. YouTube. Available at: [Link]
- Letcher, T. M., & Soko, K. (2022). Phosphorus Oxychloride: Production and Use. In Waste as a Resource. Books.
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CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Available at: [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]
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Technical Support Center: Purification of Crude Bis(2,6-dimethylphenyl)phosphate
Welcome to the technical support center for the purification of Bis(2,6-dimethylphenyl)phosphate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Initial Assessment of Crude Product & Common Impurities
A successful purification strategy begins with understanding your crude material. The typical synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with 2,6-dimethylphenol.[1] This reaction can lead to a predictable set of impurities.
Frequently Asked Questions
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the common synthetic route, your crude product may contain several process-related impurities:
-
Unreacted 2,6-dimethylphenol: Excess starting material is common. It is phenolic and thus weakly acidic.
-
Tris(2,6-dimethylphenyl)phosphate: This is an over-reaction byproduct where all three chlorides on POCl₃ have been substituted. It is typically less polar than the desired product.
-
Monosubstituted Intermediate (2,6-dimethylphenyl dichlorophosphate): An under-reacted species that is highly reactive to moisture.
-
Hydrolysis Products: The desired product and its chlorinated intermediates can hydrolyze to form phosphoric acid or related acidic species.
-
Residual Catalyst or Base: If a catalyst like MgCl₂ or a base like pyridine was used, trace amounts may remain.[1]
Q2: How can I quickly assess the purity and identify the main contaminants in my crude sample?
A2: A multi-technique approach is most effective:
-
Thin-Layer Chromatography (TLC): This is the fastest and most crucial first step. It helps visualize the number of components and their relative polarities, which is essential for developing a column chromatography method. Spot your crude material alongside your starting 2,6-dimethylphenol. The desired product is moderately polar, while the tris-substituted byproduct will have a higher Rf (less polar), and the phenolic starting material will have a lower Rf (more polar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is exceptionally informative. The desired product, this compound, will have a characteristic chemical shift. Impurities like tris(2,6-dimethylphenyl)phosphate and phosphoric acid will appear as distinct signals at different chemical shifts.
-
¹H NMR: Can be used to detect the presence of unreacted 2,6-dimethylphenol (phenolic -OH proton, specific aromatic splitting) and to estimate the relative ratios of aromatic protons to the phosphate backbone.
-
-
Melting Point: The reported melting point of pure this compound is 94.5-96.5 °C.[1] A broad or depressed melting range is a clear indicator of impurities.
Section 2: Choosing the Right Purification Strategy
The optimal purification method depends on the physical state of your crude product and the nature of the impurities identified in your initial assessment.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Recrystallization
Recrystallization is the most efficient method for purifying solid materials, provided a suitable solvent system can be found and the impurities have different solubility profiles.
Frequently Asked Questions
Q3: I've isolated my crude product as a solid, but it won't crystallize from any solvent I try. What should I do?
A3: This issue, often called "oiling out," occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the compound is impure or the cooling process is too rapid.
-
Action 1: Reduce the Cooling Rate. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. Avoid shocking the solution in an ice bath immediately.
-
Action 2: Add a Seed Crystal. If you have a small amount of pure material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Action 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.
-
Action 4: Try a Solvent/Anti-Solvent System. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A related compound has been successfully crystallized from a dichloromethane/petrol ether system.[2]
Q4: My product crystallized, but the purity (checked by TLC/NMR) barely improved. Why?
A4: This indicates that the main impurity has a similar solubility profile to your product in the chosen solvent and is co-crystallizing. The solution is to find a solvent system that maximizes the solubility difference. Refer to the table below for guidance.
Table 1: Recrystallization Solvent Selection Guide
| Solvent Class | Examples | Solubility Prediction for this compound | Comments |
| Non-polar | Hexanes, Petrol Ether | Low | Good as an "anti-solvent" or for washing the final crystals to remove non-polar impurities. |
| Moderately Polar | Toluene, Dichloromethane | Good (especially when hot) | Excellent starting points. Toluene has been used for similar phosphonates.[3] |
| Polar Aprotic | Ethyl Acetate, Acetone | High | May be too good of a solvent, making recovery difficult. Can be paired with a non-polar anti-solvent. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Use with caution; may promote hydrolysis of any remaining chlorinated intermediates if the reaction was incomplete. |
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil (use a water bath or heating mantle). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent or a suitable non-polar solvent like cold hexanes to remove any soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and NMR to confirm purity.
Section 4: Troubleshooting Column Chromatography
When recrystallization is ineffective or the crude product is an oil, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase. For organophosphates, silica gel is a common and effective stationary phase.[4]
Frequently Asked Questions
Q5: My compound is streaking or "tailing" on the TLC plate and the column. How can I get sharp bands?
A5: Tailing is often caused by the acidic nature of silica gel interacting with slightly basic or polar functional groups in the compound.
-
Action 1: Add a Modifier. Add a small amount (~0.5-1%) of a polar solvent like methanol or a base like triethylamine to your eluent system. This deactivates the most acidic sites on the silica gel, leading to sharper bands.
-
Action 2: Check for Overloading. Applying too much sample to the column will inevitably cause poor separation and tailing. As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100.
-
Action 3: Use a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral alumina.
Q6: I'm not getting good separation between my product and a key impurity. What can I adjust?
A6: Poor separation (low ΔRf) is a common challenge.
-
Action 1: Optimize the Eluent. The goal for good separation is to have the Rf of your target compound around 0.3 on the TLC plate. Systematically decrease the polarity of your eluent system. For example, if you are using 30% ethyl acetate in hexanes, try 20% or 25%. This will increase the interaction time with the silica and improve separation.
-
Action 2: Use a Longer Column. Increasing the length of the silica bed increases the number of theoretical plates, providing more opportunities for separation.
-
Action 3: Try a Different Solvent System. Sometimes, changing the nature of the solvents can dramatically alter selectivity. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order.
Q7: I suspect my product is decomposing on the column. My fractions are impure, and my overall yield is very low. What should I do?
A7: Phosphate esters can be sensitive to the acidity of standard silica gel.[5]
-
Action 1: Deactivate the Silica. Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. Run the column with an eluent also containing 1% triethylamine. This neutralizes the silica surface.
-
Action 2: Work Quickly. Do not let the sample sit on the column for an extended period. Prepare everything in advance and run the column efficiently.
-
Action 3: Use an Alternative Stationary Phase. Consider using Florisil or neutral alumina, which are less harsh than silica gel.[5]
Caption: A typical workflow for flash column chromatography.
Section 5: Aqueous Washes & Liquid-Liquid Extraction
Simple aqueous washes can be a powerful preliminary purification step, especially for removing ionic or highly polar impurities like acids, bases, and salts. This technique is often referred to as solvent extraction.[6][7]
Frequently Asked Questions
Q8: When is a simple aqueous wash sufficient for purification?
A8: An aqueous wash is often used as a "pre-purification" step before chromatography or recrystallization. It is highly effective for removing:
-
Acidic Impurities: Washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will extract unreacted 2,6-dimethylphenol and any hydrolyzed acidic phosphorus species.
-
Basic Impurities: Washing with a dilute acid like 1M HCl will remove basic impurities such as pyridine or triethylamine.[2]
-
Water-Soluble Salts: A wash with brine (saturated NaCl solution) helps to remove the bulk of water from the organic layer and breaks emulsions.
Protocol 2: General Aqueous Wash Procedure
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Place this solution in a separatory funnel.
-
Wash: Add an equal volume of the appropriate aqueous solution (e.g., saturated NaHCO₃). Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower layer. If you are unsure which layer is which, add a few drops of water and see where they go.
-
Repeat: Repeat the wash as necessary (e.g., first with NaHCO₃, then with water, then with brine).
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and evaporate the solvent under reduced pressure to yield the partially purified product.
Section 6: Purity Confirmation & Final Product Handling
Q9: How do I definitively confirm the purity and identity of my final product?
A9: After purification, you must confirm that you have the correct compound at the desired purity level.
-
Purity: A sharp melting point that matches the literature value (94.5-96.5 °C) is a strong indication of purity.[1] A single spot on TLC in multiple solvent systems is also required. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[8][9]
-
Identity: The most definitive methods are NMR (¹H, ¹³C, and ³¹P) and mass spectrometry. The data should be consistent with the structure of this compound (Molecular Formula: C₁₆H₁₉O₄P, MW: 306.30 g/mol ).[10][11]
Q10: How should I properly store my purified this compound?
A10: As a phosphate ester, the compound is susceptible to hydrolysis over time, especially in the presence of moisture or acid/base traces. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.[12]
References
-
Khajuria, R., Kumar, S., Kour, M., Syed, A., Hundal, G., & Pandey, K. S. (2017). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Acta Chimica Slovenica, 64(3), 672–678. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]
-
ResearchGate. (2015). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis, crystal chemistry, supramolecular association and metal complexation. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4394361A - Method of purifying phosphoric acid.
-
Meyer, F., Kuzmera, T., Lork, E., Vogt, M., & Beckmann, J. (2021). An Organotin Route for the Preparation of 2,6-Bis(diphenylphosphino)bromo-benzene and the Related Bis(Phosphine Oxide). Precursors for Novel Ligands. ResearchGate. Retrieved from [Link]
-
Sarsenov, A., et al. (2023). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. MDPI. Retrieved from [Link]
-
Ballesteros-Gómez, A., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Welch, C. J., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of [bis(2,6-diisopropylphenyl) phosphato-κO]tris(methanol-κO)lithium methanol monosolvate. Retrieved from [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]
-
Bieleski, R. L. (1968). Analysis of phosphate esters in plant material. Extraction and purification. PubMed. Retrieved from [Link]
-
German Social Accident Insurance (DGUV). (2011). Method for measurement of aryl and alkyl phosphates. Retrieved from [Link]
-
Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm. Retrieved from [Link]
-
Hannachi, A., & Ben Mansour, L. (2005). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4197280A - Wet process phosphoric acid purification.
-
Organic Syntheses. (n.d.). 3,3'-bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate. Retrieved from [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE.... Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
Connolly, L., et al. (2021). Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells... PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. Retrieved from [Link]
-
Al-Quadan, F., & Al-Jafari, A. A. (2010). Purification and Characterization of Glucose-6-Phosphate Dehydrogenase from Camel Liver. Hindawi. Retrieved from [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Organic Spectroscopy International. (2016). This compound. Retrieved from [Link]
-
Tripathi, K. D. (2013). Essentials of Medical Pharmacology. Pharma Info Nepal. Retrieved from [Link]
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- 5. Purification [chem.rochester.edu]
- 6. Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites [openchemicalengineeringjournal.com]
- 7. gct.com.tn [gct.com.tn]
- 8. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 18350-99-7|Bis(2,6-dimethylphenyl) hydrogen phosphate|BLD Pharm [bldpharm.com]
Technical Support Center: Enhancing Reaction Rates with AlCl₃
Welcome to the technical support center for leveraging Aluminum Chloride (AlCl₃) as a Lewis acid catalyst. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of using AlCl₃ in your experiments, ensuring both safety and success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving AlCl₃ catalysis. Each problem is presented with its probable causes and a step-by-step resolution protocol.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
You've set up a Friedel-Crafts acylation reaction, but upon analysis, the yield of your desired ketone is disappointingly low or non-existent.
Probable Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting & Optimization Protocol |
| Catalyst Deactivation by Moisture | AlCl₃ is extremely hygroscopic and reacts violently with water. This reaction forms aluminum hydroxide and hydrochloric acid, consuming the active catalyst. Even trace amounts of moisture in your glassware, solvent, or starting materials can significantly inhibit the reaction.[1][2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.[1] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. 3. Handle AlCl₃ in a Glove Box/Bag: If possible, weigh and add AlCl₃ to the reaction vessel inside a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient Catalyst Loading | In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with AlCl₃.[3] This complexation removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or even a slight excess) of AlCl₃ is required relative to the acylating agent.[3] | 1. Verify Stoichiometry: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of your acylating agent (e.g., acyl chloride). 2. Increase Catalyst Loading: In some cases, a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃ may be beneficial to drive the reaction to completion.[3] |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are a type of electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the ring is deactivated and will not readily undergo acylation.[4][5] | 1. Assess Your Substrate: Check the electronic properties of the substituents on your aromatic ring. 2. Consider Alternative Synthesis Routes: If your ring is strongly deactivated, a different synthetic strategy may be necessary. |
| Poor Quality of Reagents | Impurities in the aromatic substrate or the acylating agent can lead to side reactions and lower yields. | 1. Purify Starting Materials: If the purity of your reagents is questionable, consider purification by distillation or recrystallization before use. 2. Use Fresh Acylating Agent: Acyl chlorides can hydrolyze over time if not stored properly. Using a freshly opened bottle or a recently prepared acyl chloride is recommended. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation
Your reaction has produced a mixture of isomers and/or polyalkylated products, making purification difficult and reducing the yield of the desired compound.
Probable Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting & Optimization Protocol |
| Carbocation Rearrangement | The intermediate carbocation formed during Friedel-Crafts alkylation can rearrange to a more stable carbocation via hydride or alkyl shifts.[4] This leads to the formation of isomeric products. | 1. Choose a Different Precursor: Select an alkyl halide that will form a more stable carbocation that is less prone to rearrangement. 2. Use Friedel-Crafts Acylation Followed by Reduction: To obtain a straight-chain alkylated product without rearrangement, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[3][6] |
| Polyalkylation | The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material.[4] This can lead to subsequent alkylations, resulting in polyalkylated byproducts. | 1. Use an Excess of the Aromatic Substrate: By using the aromatic compound as the limiting reagent, you can minimize the chances of polyalkylation. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of polyalkylation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the visual signs of AlCl₃ catalyst deactivation?
A deactivated AlCl₃ catalyst may appear clumpy or discolored. In some instances, the formation of dark flakes can be observed.[7] A sluggish or stalled reaction, indicated by a lack of heat evolution or slow consumption of starting materials, is also a strong indicator of catalyst deactivation.
Q2: What is the proper workup procedure for a reaction involving AlCl₃?
A standard workup procedure involves carefully quenching the reaction mixture by slowly adding it to ice-cold dilute acid (e.g., HCl).[8] This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. The organic layer is then typically washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and solvent removal.[8]
Q3: How do I choose between AlCl₃ and other Lewis acids like FeCl₃ or ZnCl₂?
The choice of Lewis acid depends on the reactivity of your substrates and the desired outcome. AlCl₃ is a very strong Lewis acid and is often the most effective for less reactive aromatic rings.[9] However, its high reactivity can sometimes lead to side reactions. Milder Lewis acids like FeCl₃ or ZnCl₂ may be preferable for highly activated aromatic rings or when trying to avoid certain side reactions, though they may require higher reaction temperatures.[9]
Q4: What are the essential safety precautions for handling anhydrous AlCl₃?
Anhydrous AlCl₃ is a hazardous substance that requires careful handling.[10]
-
Work in a well-ventilated fume hood. [11]
-
Wear appropriate personal protective equipment (PPE): safety glasses, impervious gloves, and a fire-retardant lab coat.[2]
-
Avoid contact with water and moisture: AlCl₃ reacts violently with water, releasing heat and toxic HCl gas.[10]
-
Handle under an inert atmosphere: Use a glove box or a nitrogen/argon atmosphere, especially when working with large quantities.[2][11]
-
Have a Class D fire extinguisher and dry sand readily available: Do not use water or carbon dioxide-based extinguishers on fires involving AlCl₃.[2]
Q5: My AlCl₃ has turned yellow. Can I still use it?
The yellow color is often due to the presence of trace amounts of iron(III) chloride (FeCl₃) as an impurity. In many cases, this does not significantly affect the catalytic activity for reactions like Friedel-Crafts, and the reagent can still be used. However, for reactions that are sensitive to iron impurities, using a purer, white grade of AlCl₃ is recommended.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃.
-
After the addition is complete, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[8]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
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Validation & Comparative
A Researcher's Guide to the Computational Validation of Reaction Mechanisms
In the intricate dance of molecules that defines chemical reactivity, the reaction mechanism serves as the choreographer's script. Elucidating this script—the precise sequence of elementary steps, the fleeting existence of intermediates, and the energetic hurdles of transition states—is fundamental to controlling and optimizing chemical transformations. While experimental techniques provide invaluable snapshots of reacting systems, they often struggle to capture the transient, high-energy species that dictate the reaction pathway. This is where computational chemistry emerges not merely as a supplementary tool, but as a powerful lens capable of illuminating the unseen landscapes of potential energy surfaces.
This guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational studies to validate, refine, or even discover reaction mechanisms. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring that every step of the process is part of a self-validating system. Our focus is on the synergy between theory and experiment, a partnership that is essential for achieving true mechanistic understanding.
The Computational Chemist's Toolkit: A Comparative Overview of Methods
The foundation of computational reaction mechanism analysis is the Born-Oppenheimer approximation, which allows us to calculate the potential energy of a system for a fixed arrangement of atomic nuclei. The collection of all such energies for all possible arrangements forms the Potential Energy Surface (PES). Our goal is to map out the low-energy pathways on this surface that connect reactants to products. The choice of method to calculate these energies is a critical decision, balancing the trade-off between accuracy and computational cost.[1]
| Method Category | Examples | Pros | Cons | Best For |
| Wavefunction Theory (WFT) | MP2, CCSD(T) | High accuracy, systematic improvability. CCSD(T) is often called the "gold standard".[2] | Very high computational cost, scales poorly with system size. | Benchmarking smaller systems, obtaining highly accurate reference data for reaction energies and barrier heights.[2][3] |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Excellent balance of accuracy and computational cost.[1] Capable of handling a wide range of chemical systems. | "Functional zoo" can be confusing; results can be sensitive to functional choice. Not systematically improvable. | The workhorse for mechanistic studies of organic and organometallic reactions.[4] |
| Semi-empirical Methods | AM1, PM3, DFTB | Extremely fast, can handle very large systems (>1000 atoms). | Lower accuracy, parametrization may not be available for all elements. | Initial screening of complex systems, qualitative exploration of reaction pathways in large biomolecules.[2][5] |
| Hybrid Methods | QM/MM (ONIOM) | Balances accuracy and cost by treating the reactive core with a high-level method (QM) and the environment with a faster method (MM).[1] | Requires careful setup and definition of the QM/MM boundary. | Enzymatic reactions, reactions in solution where explicit solvent is critical.[1][2] |
The causality behind choosing a method is paramount. For a novel reaction in drug development, a DFT approach like ωB97X-D (which includes dispersion corrections) with a robust basis set (e.g., def2-TZVP) is often a trustworthy starting point. If a specific reaction barrier is critical and the system is small enough (<30 atoms), a follow-up single-point energy calculation with a more accurate method like DLPNO-CCSD(T) can provide a high-confidence validation of the DFT result.[6][7]
The Core Workflow: From Proposed Mechanism to Validated Energy Profile
Validating a reaction mechanism is a systematic process of locating and characterizing the stationary points on the PES. This workflow ensures that the computed pathway is a true, low-energy route connecting reactants and products.
Caption: A typical workflow for the computational validation of a reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
-
Propose Pathways & Build Structures: Based on chemical intuition and literature precedent, propose one or more plausible reaction mechanisms. Build 3D structures of all reactants, products, and hypothesized intermediates using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization for each proposed species (reactants, intermediates, products). This process finds the lowest energy arrangement of atoms for that molecule, a minimum on the PES.
-
Causality: An unoptimized structure has arbitrary bond lengths and angles, leading to meaningless energy values. Optimization is essential to find a physically relevant structure.
-
-
Locate Transition States (TS): This is often the most challenging step. A transition state is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate but a minimum in all other directions.[8]
-
Method: Start with an initial guess of the TS structure. Use a TS optimization algorithm (e.g., Berny optimization in Gaussian, or dimer method) to locate the saddle point. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) can be used if you have good structures for the reactant and product (and a guess for the TS in QST3).
-
Trustworthiness: A true TS is the energetic bottleneck of a reaction step. Its accurate location is non-negotiable for calculating a meaningful activation barrier.[9]
-
-
Frequency Analysis: Perform a vibrational frequency calculation for every optimized structure (both minima and transition states).
-
Self-Validation: This step is critical for verifying the nature of the stationary point.
-
Minima (Reactants, Intermediates, Products): All calculated vibrational frequencies must be real (positive).
-
Transition State: Must have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).[4]
-
-
Causality: The presence of more than one imaginary frequency indicates a higher-order saddle point, not a true TS for an elementary reaction. A negative frequency in a supposed minimum means the structure is not a true minimum and will spontaneously distort.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Starting from the TS geometry, an IRC calculation maps the reaction path downhill to connect the TS to its corresponding reactant and product (or intermediate) on the PES.[1][10]
-
Self-Validation: A successful IRC calculation confirms that the transition state you located indeed connects the intended minima. If the IRC path leads to an unexpected species, it means your TS is for a different reaction pathway, which might itself be a new discovery.
-
-
Calculate Thermochemistry: Use the results from the frequency calculations to compute thermodynamic properties, most importantly the Gibbs Free Energy (G), at the desired experimental temperature and pressure. The energy differences between the stationary points create the Gibbs Free Energy Profile.[9]
Bridging Theory and Experiment: The Validation Symbiosis
Computational results are most powerful when they are rigorously compared against experimental data.[11] A strong correlation between predicted and measured values provides robust support for the proposed mechanism.
| Experimental Data Type | Computational Counterpart | Purpose of Comparison |
| Reaction Rate, Activation Energy (Ea) | Gibbs Free Energy of Activation (ΔG‡) | To validate the rate-determining step and overall reaction kinetics. A calculated barrier within 2-3 kcal/mol of the experimental value is often considered a good agreement.[9] |
| Equilibrium Constant (Keq) | Gibbs Free Energy of Reaction (ΔG_rxn) | To validate the overall thermodynamics of the reaction. |
| Product Ratios (Selectivity) | Relative Energy Barriers (ΔΔG‡) to different products | To explain and predict regioselectivity or stereoselectivity. The pathway with the lower activation barrier should lead to the major product. |
| Spectroscopic Data (IR, Raman) | Calculated Vibrational Frequencies | To identify and confirm the structure of a proposed intermediate.[12][13] Note: Calculated frequencies are often systematically scaled to better match experimental values. |
| Kinetic Isotope Effects (KIEs) | Calculated Vibrational Frequencies of Isotopologues | To probe the nature of bond-breaking/forming at the transition state. This is a highly sensitive test of the TS structure. |
Expert Insights: Common Pitfalls and Best Practices
The trustworthiness of a computational study hinges on avoiding common errors and adhering to best practices.
-
The Functional/Basis Set Dilemma: Do not blindly use a default method. Perform a literature search for your specific reaction class to see which DFT functionals have been benchmarked and perform well.[6] The BH9 dataset is an excellent resource for benchmarking DFT methods for barrier heights and reaction energies.[7]
-
The Solvation Question: Reactions are rarely performed in the gas phase. The inclusion of a solvent model is crucial. Implicit (continuum) models (e.g., SMD, CPCM) are efficient and often sufficient. For reactions where specific solvent-solute interactions (like hydrogen bonding) are critical to the mechanism, using a hybrid QM/MM approach with a few explicit solvent molecules in the QM region is a more authoritative approach.[9]
-
The Problem with Low Frequencies: Soft vibrational modes (e.g., torsions of large side chains) can introduce significant errors into the calculation of vibrational entropy.[9] It is a common practice to treat these low-frequency modes (e.g., < 100 cm⁻¹) with specialized hindered rotor models or to replace them with a fixed value to avoid unphysical entropy contributions.[9]
-
One Path is Not Enough: A common mistake is to stop after finding one plausible reaction pathway. A thorough study must investigate alternative mechanisms. Demonstrating that other chemically reasonable pathways have significantly higher energy barriers provides much stronger support for your proposed mechanism.[14] Computational results do not "prove" a mechanism; they provide evidence to support or refute a hypothesis.[14]
Software and Tools of the Trade
A variety of software packages are available to perform these calculations. Many offer user-friendly graphical interfaces, though command-line execution is common for high-throughput work.
-
Quantum Chemistry Packages:
-
Gaussian: A widely used commercial package with a vast array of methods and a large user base.
-
ORCA: A powerful and fast academic package that is free for academic use, known for its efficient DFT and coupled-cluster implementations.
-
Q-Chem: A comprehensive commercial package with a wide range of functionalities.
-
-
Automated Mechanism Generation: For exploring reaction networks without a priori assumptions, tools like the Reaction Mechanism Generator (RMG) can automatically construct kinetic models.[15][16]
-
Kinetic Modeling: Software like Reaction Lab can use experimental concentration data to fit kinetic models and help discriminate between different proposed mechanisms.[17]
Conclusion
The computational validation of reaction mechanisms is an iterative process of hypothesis, calculation, and comparison. By carefully selecting methods, rigorously following a validated workflow, and critically comparing results with experimental data, researchers can gain unprecedented insight into the intricate details of chemical reactions. This synergy between computation and experimentation is no longer a niche specialty but a cornerstone of modern chemical and pharmaceutical research, accelerating discovery and enabling the rational design of better molecules and processes.
References
- Validation of Reaction Mechanisms. (n.d.). Google Cloud.
- A review for DFT in chemical mechanism of SERS studies. (2025). Royal Society Open Science.
- Can DFT simulate chemical reactions? (2022). Matter Modeling Stack Exchange.
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.).
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). National Institutes of Health.
- Density Functional Theory Studies of Reaction Mechanisms in Organometallic Catalysis. (2026).
- Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes. (2020). PeerJ.
- Computational Methods in Chemical Kinetics. (n.d.). Fiveable.
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (2010). Accounts of Chemical Research.
- BH9, a New Comprehensive Benchmark Dataset for Barrier Heights and Reaction Energies: Assessment of Density Functional A. (2021). ChemRxiv.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2022). ResearchGate.
- Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (n.d.). National Institutes of Health.
- Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. (2018). Organometallics.
- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023). RSC Publishing.
- An automated computational approach to kinetic model discrimination and parameter estimation. (2021). Reaction Chemistry & Engineering.
- BH9, a New Comprehensive Benchmark Data Set for Barrier Heights and Reaction Energies: Assessment of Density Functional Approximations and Basis Set Incompleteness Potentials. (2021). Journal of Chemical Theory and Computation.
- RMG - Reaction Mechanism Generator. (n.d.).
- What is the accepted consensus for validating reaction mechanisms using DFT? (2022). Reddit.
- Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. (2021). ACS Publications.
- Which is the best computational method to predict mechanism of a reaction? (2019). ResearchGate.
- Reaction Lab. (n.d.). Scale-up Systems.
- Benchmark Calculations of Reaction Energies, Barrier Heights, and Transition-State Geometries for Hydrogen Abstraction from Methanol by a Hydrogen Atom. (2025). ResearchGate.
- Software – Green Research Group. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
